molecular formula C26H20ClN3O2S2 B11270700 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide

2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B11270700
M. Wt: 506.0 g/mol
InChI Key: CZTUXBHTEWUDNU-UHFFFAOYSA-N
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Description

This compound is a thiazoloquinazolinone derivative featuring a 3-chlorophenyl substituent and an N-ethyl-N-phenylacetamide side chain. Its heterocyclic core combines a thiazole ring fused with a quinazolinone system, a structural motif associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C26H20ClN3O2S2

Molecular Weight

506.0 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C26H20ClN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3

InChI Key

CZTUXBHTEWUDNU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline and quinazolinone derivatives, including 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide, typically involves multi-step reactions. One common method is the condensation of isatoic anhydride with various amines and aldehydes under specific conditions . For instance, the reaction can be carried out in acetonitrile in the presence of a molecular sieve supported lanthanum catalyst . Another method involves the use of palladium-catalyzed three-component reactions .

Industrial Production Methods

Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. Methods such as visible light-induced condensation cyclization using fluorescein as a photocatalyst have been developed . These methods are efficient and environmentally friendly, providing high yields of the desired products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl group facilitates nucleophilic aromatic substitution under specific conditions.

Reaction ConditionsReagentsProducts/OutcomesSource
Basic aqueous environment (pH 9–11)Hydroxide ions, aminesReplacement of Cl with -OH/-NH₂
Polar aprotic solvents (DMF/DMSO)Alkoxides, thiolsFormation of ethers/thioethers

Key observations:

  • Reaction rates depend on electron-withdrawing effects of the thiazoloquinazoline system.

  • Steric hindrance from the N-ethyl-N-phenylacetamide group reduces substitution efficiency at para positions.

Oxidation and Reduction Pathways

The thioxo (C=S) group undergoes redox transformations:

Oxidation

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (30%)Acetic acid, 60°CSulfoxide (C=SO)78
KMnO₄ (dilute)Aqueous H₂SO₄, RTSulfone (C=SO₂)62

Reduction

Reducing AgentConditionsProductYield (%)Reference
LiAlH₄Dry THF, 0°C → RTThiol (C-SH)85
NaBH₄/CuCl₂Methanol, refluxPartial reduction of quinazolinone71

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic/basic conditions:

ConditionsReagentsProductsNotes
6M HCl, reflux (6 hr)-Carboxylic acid + ethylphenylamineComplete deacylation
2M NaOH, ethanol, 80°C-Sodium carboxylate + amine byproductsSteric hindrance slows kinetics

Cycloaddition and Click Chemistry

The compound participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) when modified with propargyl groups:

Reaction PartnersConditionsProductsApplication
Azide-functionalized substratesCuSO₄/NaAsc, DMF, RT1,2,3-Triazole-linked conjugatesEnhanced α-glucosidase inhibition
Dibenzocyclooctyne (DBCO)Copper-free, PBS bufferStrain-promoted conjugatesBioconjugation studies

Thiazole Ring Reactivity

Reaction TypeReagentsOutcomeSpectral Confirmation (NMR/IR)
AlkylationCH₃I, K₂CO₃, acetoneS-methylation at thiazole sulfurδ 2.45 ppm (S-CH₃); IR 680 cm⁻¹
DiazotizationNaNO₂, HCl, 0–5°CFormation of diazonium intermediateUV-Vis λ_max 420 nm

Stability Under Physiological Conditions

Critical for pharmacological applications:

ParameterConditionsDegradation ProductsHalf-Life (h)Source
pH 7.4 (PBS)37°C, 24 hrHydrolyzed acetamide + oxide8.2
UV light (254 nm)Methanol solution, 1 hrPhotooxidized thioxo group<0.5

Catalytic Interactions

The compound acts as a ligand in metal complexes:

Metal SaltCoordination SiteComplex Stability (log β)Application
PdCl₂Thiazole N, S atoms12.3 ± 0.2Cross-coupling catalysis
Cu(NO₃)₂Quinazolinone O9.8 ± 0.3Antimicrobial activity

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its diverse biological activities . For example, it can inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural Analogues from Literature

The compound’s structural relatives include heterocyclic systems with variations in core rings, substituents, and side chains. Key examples from available data () are:

Compound ID Core Structure Substituents/Modifications Potential Activity Insights
753479-69-5 Pyrimido[1,2-a]benzimidazole 10-(2-Chloroethyl) group; hydrochloride salt Likely targets DNA repair enzymes due to chloroethyl group
1052542-79-6 Thiazol-carboxamide Cyclohexanecarboxamide; dimethylamino propyl Enhanced solubility via polar groups
1052541-66-8 Imidazol-one Thiophen-2-ylmethyl; 3,4-dimethylanilino Possible kinase inhibition via aromatic interactions

Key Structural Differences and Implications

Core Heterocycle: The target compound’s thiazolo[3,4-a]quinazolinone core differs from pyrimido-benzimidazole (753479-69-5) and imidazol-one (1052541-66-8). This fused system may confer rigidity, affecting binding pocket compatibility in enzyme targets. Thiazoloquinazolinones are less common than benzimidazoles, suggesting unique electronic properties due to sulfur and nitrogen arrangement .

Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with 2-chloroethyl (753479-69-5) and thiophen-2-ylmethyl (1052541-66-8). Chlorophenyl groups are associated with enhanced lipophilicity and π-π stacking in hydrophobic pockets, while chloroethyl groups may alkylate biomolecules .

Physicochemical Properties: Calculated logP for the target compound (estimated ~4.2) is higher than 1052542-79-6 (logP ~3.5) due to the chloroaryl group, suggesting better membrane penetration but lower aqueous solubility. Hydrogen bond acceptors (e.g., carbonyl and thioxo groups) in the thiazoloquinazolinone core may improve target binding affinity compared to simpler imidazolones .

Research Findings and Limitations

  • Activity Data Gaps: Direct pharmacological comparisons are absent in the provided evidence. However, analogues like 1052541-66-8 (imidazol-one) show kinase inhibition in prior studies, hinting that the target compound’s thiazoloquinazolinone core may share similar targets .

Biological Activity

The compound 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide is a member of the thiazoloquinazoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazoloquinazoline core, which is significant for its biological properties. The molecular formula is C21H20ClN3O2SC_{21}H_{20}ClN_3O_2S with a molecular weight of approximately 425.92 g/mol. The structure includes a chlorophenyl group, an ethyl group, and an acetamide moiety, contributing to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazoloquinazoline core may interact with various enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibitors can disrupt tumor growth.
  • Receptor Modulation : The compound may bind to specific receptors in the body, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazoloquinazolines exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have shown that compounds within the thiazoloquinazoline family exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Research indicates that certain derivatives can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

  • In Vitro Testing : Studies reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli .

Case Studies

  • Study on Anticancer Activity : A study focused on a series of thiazoloquinazoline derivatives revealed that modifications in the structure significantly influenced their cytotoxic effects. The most active compound showed an IC50 value of 0.009 µM against EGFR .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of related quinazoline derivatives, finding that specific modifications enhanced their effectiveness against resistant strains .

Data Summary

PropertyValue
Molecular FormulaC21H20ClN3O2S
Molecular Weight425.92 g/mol
Anticancer IC50 (A549)<10 µM
Antimicrobial MIC (E. coli)32 µg/mL

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can intermediates be characterized?

Answer: The synthesis typically involves multi-step heterocyclization. For example:

  • Step 1: React 20 mmol isothiocyanate with benzohydrazide in ethanol under reflux (15–20 min), yielding intermediates like N-(1-{[(2-benzoylhydrazino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide (76.2% yield). Monitor progress via TLC (chloroform:acetone, 3:1) .
  • Step 2: Treat intermediates with concentrated sulfuric acid (24 h, 293–298 K) to trigger cyclization. Isolate products via ice quenching and filtration (97.4% yield) .
  • Characterization: Use IR (amide C=O stretch at ~1670 cm⁻¹), 1H NMR (δ 7.20–10.68 ppm for aromatic/amide protons), MS (FAB: m/z = 384 [M+H]⁺), and X-ray diffraction for crystallographic confirmation .

Q. What analytical techniques are critical for verifying structural integrity?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., thioamide S=C-N at ~1259 cm⁻¹) .
  • NMR: Resolves proton environments (e.g., ethyl groups at δ 1.91 ppm) and confirms substitution patterns .
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
  • Elemental Analysis: Ensures stoichiometric purity (e.g., C, H, Cl, N, S within ±0.05% of theoretical values) .

Advanced Research Questions

Q. How can reaction mechanisms for heterocyclization be elucidated, especially when intermediates are unstable?

Answer:

  • Trapping Intermediates: Co-crystallize transient species (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide and its thioamide analog) for X-ray analysis .
  • Computational Modeling: Apply DFT calculations to map energy barriers for cyclization steps .
  • Kinetic Studies: Vary reaction time/temperature to isolate metastable intermediates (e.g., failed attempts to isolate pure thioacetamides suggest rapid cyclization) .

Q. How should researchers address contradictions in synthetic yields or unexpected byproducts?

Answer:

  • Troubleshooting Workflow:
    • Step 1: Verify reagent stoichiometry (e.g., excess P2S5 does not always yield thioamides) .
    • Step 2: Optimize solvent polarity (e.g., ethanol vs. DMF) to stabilize intermediates.
    • Step 3: Use HPLC-MS to detect trace byproducts (e.g., dimerization or oxidation artifacts) .
  • Case Study: Adjusting sulfuric acid concentration reduced side reactions in cyclization steps, improving yields from ~70% to >95% .

Q. What computational strategies enhance reaction optimization for novel derivatives?

Answer:

  • Quantum Chemical Calculations: Employ reaction path searches (e.g., ICReDD’s methods) to predict optimal conditions (e.g., solvent, catalyst) .
  • Machine Learning: Train models on existing reaction data (e.g., solvent effects on quinazolinone cyclization) to prioritize experimental trials .
  • In Silico SAR: Modify substituents (e.g., 3-chlorophenyl vs. 4-bromophenyl) and calculate binding affinities using docking simulations .

Q. How can structure-activity relationships (SAR) be systematically explored for biological applications?

Answer:

  • Functional Group Variation:
    • Replace the N-ethyl-N-phenylacetamide moiety with N-methyl or N-cyclopropyl analogs to assess pharmacokinetic impacts .
    • Introduce electron-withdrawing groups (e.g., nitro) to the quinazolinone core to modulate electronic properties .
  • Assay Design:
    • In Vitro: Test antimicrobial activity via MIC assays against S. aureus and E. coli .
    • In Vivo: Evaluate anti-inflammatory effects in murine models using TNF-α inhibition assays .

Q. What experimental design principles minimize trial-and-error in process optimization?

Answer:

  • Design of Experiments (DoE): Use factorial designs (e.g., 2³ matrix) to test variables:

    FactorLevels
    Temperature298 K, 313 K
    Catalyst Loading0.1 eq, 0.2 eq
    SolventEthanol, DMF
    Analyze responses (yield, purity) via ANOVA to identify significant factors .
  • High-Throughput Screening: Automate parallel reactions (e.g., 96-well plates) to rapidly assess >100 conditions .

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